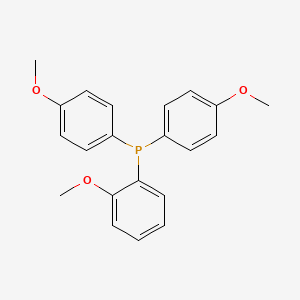
(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane is an organophosphorus compound that features a phosphorus atom bonded to two 4-methoxyphenyl groups and one 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorobis(2-methoxyphenyl)phosphine with 4-methoxyphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, where one or more of the methoxy groups are replaced by other functional groups.
Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Halogenating agents like bromine or chlorine can be employed.
Coupling Reactions: Palladium or nickel catalysts are often used in the presence of bases like potassium carbonate or sodium hydroxide
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Biaryl compounds and other coupled products
Scientific Research Applications
(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane primarily involves its role as a ligand. It coordinates with transition metals, forming complexes that can catalyze various chemical reactions. The phosphorus atom donates electron density to the metal center, stabilizing the catalytic intermediate and facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methoxyphenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Bis(4-methoxyphenyl)(methyl)phosphine oxide
Uniqueness
(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications compared to other similar compounds .
Properties
CAS No. |
118936-79-1 |
|---|---|
Molecular Formula |
C21H21O3P |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2-methoxyphenyl)-bis(4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C21H21O3P/c1-22-16-8-12-18(13-9-16)25(19-14-10-17(23-2)11-15-19)21-7-5-4-6-20(21)24-3/h4-15H,1-3H3 |
InChI Key |
XLONOKALOHPLTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















